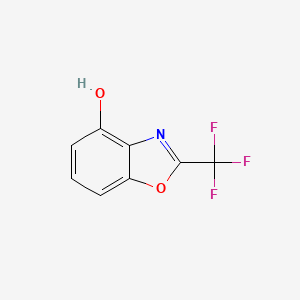

![molecular formula C24H20N2O4S B2803901 N-异丙基-4-[(5-{[(4-异丙基苯基)磺酰]氨基}吡啶-2-基)氧基]苯甲酰胺 CAS No. 1115876-56-6](/img/structure/B2803901.png)

N-异丙基-4-[(5-{[(4-异丙基苯基)磺酰]氨基}吡啶-2-基)氧基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

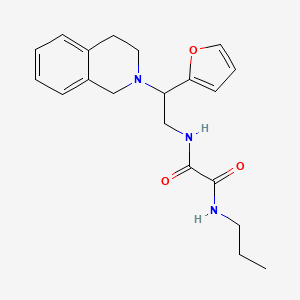

N-isopropyl-4-[(5-{[(4-isopropylphenyl)sulfonyl]amino}pyridin-2-yl)oxy]benzamide, commonly known as Compound X, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.

科学研究应用

Catalytic Desulfitative Functionalizations

The compound “2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-benzylacetamide” is a sulfone derivative . Sulfone derivatives have been extensively exploited in organic synthesis across several decades . They can participate in Pd-catalysed Suzuki–Miyaura type reactions, which have opened a new area of research with burgeoning activity in recent years .

Human Neutrophil Elastase (hNE) Inhibitors

Benzenesulfonic acid derived compounds, such as “2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-benzylacetamide”, have been synthesized and evaluated as competitive inhibitors of hNE . These inhibitors could be used for the treatment of Acute Respiratory Distress Syndrome (ARDS) .

Oxidation Reactions

Polymer-supported 2-benzenesulfonyl-3-(4-nitrophenyl)oxaziridine, a compound related to “2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-benzylacetamide”, has been applied to microwave-assisted reactions that occurred at high temperatures . It was shown to oxidize alkenes, silyl enol ethers, and pyridines to the corresponding epoxides and pyridine N-oxides in excellent to good yields and with much shorter reaction times .

Suzuki–Miyaura Coupling

The compound “N-isopropyl-4-[(5-{[(4-isopropylphenyl)sulfonyl]amino}pyridin-2-yl)oxy]benzamide” could potentially be used in Suzuki–Miyaura (SM) coupling . SM coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Synthesis of Herbicide Saflufenacil

The compound “N-isopropyl-4-[(5-{[(4-isopropylphenyl)sulfonyl]amino}pyridin-2-yl)oxy]benzamide” is an important intermediate in the synthesis of the herbicide saflufenacil .

Development of Antimicrobial Agents

Compounds similar to “N-isopropyl-4-[(5-{[(4-isopropylphenyl)sulfonyl]amino}pyridin-2-yl)oxy]benzamide” have shown promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens .

作用机制

Target of Action

The primary target of this compound is Cathepsin F , a human enzyme . Cathepsin F is part of the papain-like cysteine protease family, which plays a crucial role in various biological processes such as protein degradation and antigen presentation.

Mode of Action

The compound interacts with its target, Cathepsin F, by inhibiting its activity . This interaction results in changes to the biological processes that Cathepsin F is involved in, potentially altering the progression of diseases where this enzyme plays a role.

属性

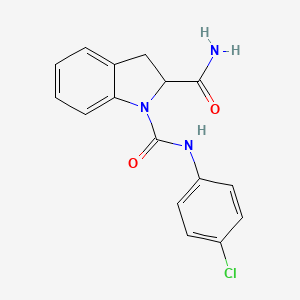

IUPAC Name |

2-[3-(benzenesulfonyl)-2-oxoquinolin-1-yl]-N-benzylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O4S/c27-23(25-16-18-9-3-1-4-10-18)17-26-21-14-8-7-11-19(21)15-22(24(26)28)31(29,30)20-12-5-2-6-13-20/h1-15H,16-17H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPTHYFPDSWAUED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C=C(C2=O)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-benzylacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2803818.png)

![1-(4-methoxyphenyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2803819.png)

![3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridazine](/img/structure/B2803823.png)

![N-benzyl-2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2803829.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2803830.png)

![6-Benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2803840.png)